molecular formula C13H9N3O5S B2595235 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 391222-56-3

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2595235
CAS No.: 391222-56-3
M. Wt: 319.29
InChI Key: UFNPAMJYGSMTAQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic benzothiazole derivative supplied for research and development purposes. The compound's molecular formula is C13H11N3O6S . Benzothiazoles represent a privileged scaffold in medicinal chemistry, renowned for yielding compounds with a diverse and potent range of biological activities . This specific derivative is of significant interest in early-stage drug discovery, particularly for investigating new anticancer and antimicrobial agents. Structurally similar 2,6-disubstituted benzothiazole derivatives have demonstrated potent, selective in vitro antitumor properties against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and osteosarcoma (MG63), as evaluated through MTT assays . The core benzothiazole motif is frequently explored for its antimicrobial potential, with numerous analogues exhibiting good to moderate activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species . Furthermore, the benzothiazole nucleus is a key structure in research focused on developing new anti-tubercular agents to address mycobacterial infections . The furan-2-carboxamide moiety is a common pharmacophore in bioactive molecules, contributing to the compound's potential research utility. This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use. Researchers should consult the product's Safety Data Sheet (SDS) and handle the material appropriately in accordance with their institution's laboratory safety regulations.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O5S/c1-20-9-5-7(16(18)19)6-10-11(9)14-13(22-10)15-12(17)8-3-2-4-21-8/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNPAMJYGSMTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Key Compounds Analyzed:

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) Structure: Thiazole core (non-fused) with a methoxybenzylamino-oxoethyl substituent and furan carboxamide. Molecular Formula: C₁₈H₁₇N₃O₄S. Functional Groups: Thiazole, furan carboxamide, methoxybenzyl, amide. Properties: Higher molecular weight (371.4 g/mol) and increased hydrophilicity due to the amide and methoxybenzyl groups.

Hydrazinecarbothioamides and Triazoles ()

  • Structure : 1,2,4-Triazole derivatives with sulfonylphenyl and difluorophenyl substituents.
  • Functional Groups : Triazole, sulfonyl, carbonyl (C=O), and thiocarbonyl (C=S).
  • Properties : Exhibit tautomerism (thione-thiol equilibrium), with IR bands for C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹).

Target Compound

  • Structure : Benzothiazole core (fused aromatic system) with nitro, methoxy, and furan carboxamide groups.
  • Inferred Molecular Formula : ~C₁₃H₁₀N₃O₅S (estimated).
  • Functional Groups : Nitro (electron-withdrawing), methoxy (electron-donating), furan carboxamide.
  • Properties : Expected IR bands for nitro (asymmetric: 1500–1600 cm⁻¹; symmetric: 1300–1400 cm⁻¹) and carboxamide C=O (~1660–1680 cm⁻¹) .

Impact of Structural Differences

Aromaticity and Reactivity: The fused benzothiazole in the target compound enhances aromatic stability compared to the non-fused thiazole in . The nitro group further polarizes the ring, reducing electrophilic substitution reactivity. Triazoles () exhibit tautomerism, enabling diverse reactivity, whereas the target’s rigid benzothiazole limits such behavior .

Solubility and Bioavailability: The methoxy group in the target compound may improve solubility slightly, counteracting the hydrophobic nitro group.

Spectroscopic Identification :

  • The target’s nitro group produces distinct IR and NMR shifts compared to the sulfonyl or thiocarbonyl groups in ’s compounds. The absence of C=S bands (1243–1258 cm⁻¹) distinguishes it from hydrazinecarbothioamides .

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C13H10N4O4S
Molecular Weight 306.31 g/mol
CAS Number 1105638-79-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the methoxy and nitro groups enhances its reactivity and allows it to participate in redox reactions. The benzothiazole moiety can engage in hydrophobic interactions with proteins, potentially influencing their function.

  • Enzyme Interaction : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
  • Cellular Uptake : Its lipophilic nature facilitates cellular uptake, allowing it to exert effects within the cell.
  • Reactive Intermediates : Under hypoxic conditions, the nitro group can undergo bioreductive activation, generating reactive intermediates that may damage cellular components.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The nitro group is particularly noted for its role in enhancing antibacterial effects against various strains.

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazole derivatives:

  • A derivative with a similar structure demonstrated cytotoxicity against multiple cancer cell lines, including SW620 and MCF-7, with IC50 values ranging from 7.90 to 15.12 μg/mL .

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the efficacy of benzothiazole derivatives in inhibiting histone deacetylases (HDACs), which are crucial in cancer progression. Compounds showed significant inhibitory activity against HDACs with IC50 values comparable to known inhibitors like SAHA .
  • Metabolic Pathway Investigation : Another study investigated the oxidative metabolism of related compounds using hepatic microsomes. The results highlighted the influence of methoxy and nitro groups on metabolic pathways and subsequent bioactivity .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiazole Ring : Starting from 4-methoxyaniline through cyclization with sulfur and nitrobenzene.
  • Nitration : Introduction of the nitro group using concentrated nitric acid.
  • Furan Carboxamide Formation : Coupling reactions to introduce the furan carboxamide moiety.

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